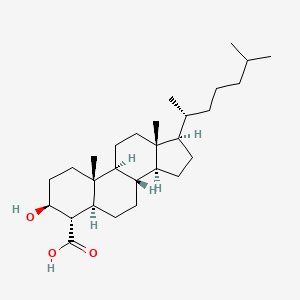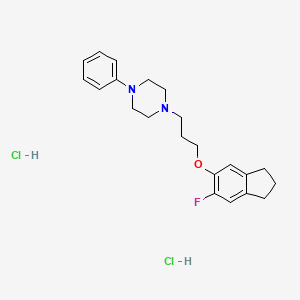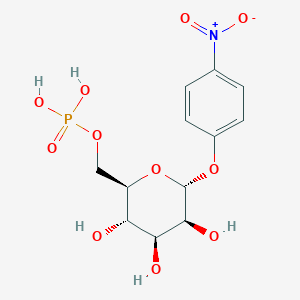
Aspartic acid, dimethyl ester, L-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aspartic acid, dimethyl ester, L- is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is characterized by the presence of two ester groups, which replace the carboxyl groups of aspartic acid. The molecular formula of aspartic acid, dimethyl ester, L- is C6H11NO4, and it is commonly used in organic synthesis and various industrial applications .
Vorbereitungsmethoden
Aspartic acid, dimethyl ester, L- can be synthesized through several methods. One common synthetic route involves the reaction of L-aspartic acid with methanol in the presence of hydrochloric acid. This reaction produces L-aspartic acid dimethyl ester hydrochloride . Another method involves the use of trimethylchlorosilane and methanol at room temperature, which is advantageous due to its mild reaction conditions and high yields .
Analyse Chemischer Reaktionen
Aspartic acid, dimethyl ester, L- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Aspartic acid, dimethyl ester, L- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for peptides and proteins in biochemical studies.
Medicine: This compound is utilized in the development of pharmaceuticals and as a precursor for drug synthesis.
Industry: It is employed in the production of agrochemicals, dyestuffs, and other industrial chemicals
Wirkmechanismus
The mechanism of action of aspartic acid, dimethyl ester, L- involves its interaction with various molecular targets and pathways. In biological systems, it can be hydrolyzed to release aspartic acid, which then participates in metabolic pathways such as the urea cycle, gluconeogenesis, and neurotransmission. The ester groups facilitate its transport and absorption in biological systems .
Vergleich Mit ähnlichen Verbindungen
Aspartic acid, dimethyl ester, L- can be compared with other similar compounds such as:
Aspartic acid: The parent compound, which lacks the ester groups and has different solubility and reactivity properties.
Dimethyl aspartate: A similar ester derivative but with different stereochemistry.
N-acetyl aspartic acid: Another derivative with an acetyl group instead of ester groups, used in different biochemical applications
Aspartic acid, dimethyl ester, L- is unique due to its specific esterification, which enhances its solubility and reactivity in organic synthesis and industrial applications.
Eigenschaften
CAS-Nummer |
688-09-5 |
|---|---|
Molekularformel |
C8H10F3NO5 |
Molekulargewicht |
257.16 g/mol |
IUPAC-Name |
dimethyl 2-[(2,2,2-trifluoroacetyl)amino]butanedioate |
InChI |
InChI=1S/C8H10F3NO5/c1-16-5(13)3-4(6(14)17-2)12-7(15)8(9,10)11/h4H,3H2,1-2H3,(H,12,15) |
InChI-Schlüssel |
BMMOKCXZISDJCQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC(C(=O)OC)NC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Fluoro-2-(4-methoxyphenyl)benzo[D]thiazole](/img/structure/B15288439.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15288441.png)
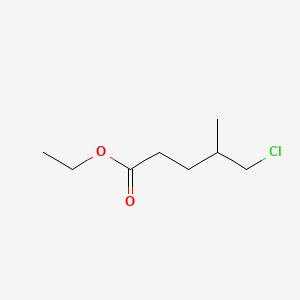
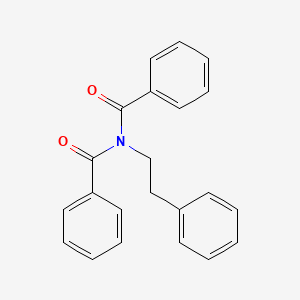
![[(2S)-2-hexadecanoyloxy-3-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B15288475.png)
![2-Hydroxy-5-[[4-(pyridin-3-ylsulfamoyl)phenyl]diazenyl]benzoic acid](/img/structure/B15288482.png)
![(2R)-2-hydroxy-2-[(2R)-3-hydroxy-5-oxo-4-sulfooxy-2H-furan-2-yl]acetic acid](/img/structure/B15288487.png)
![N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide](/img/structure/B15288497.png)
